4-Ethoxybenzene-1,2-dicarbonitrile
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Overview
Description
4-Ethoxybenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of an ethoxy group and two nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzene-1,2-dicarbonitrile typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids or bases and specific catalysts to facilitate the substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethoxybenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethoxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The ethoxy group can also participate in hydrophobic interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
- 4-Methoxybenzene-1,2-dicarbonitrile
- 4-Chlorobenzene-1,2-dicarbonitrile
- 4-Fluorobenzene-1,2-dicarbonitrile
Comparison: 4-Ethoxybenzene-1,2-dicarbonitrile is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to methoxy, chloro, or fluoro substituents. These differences can influence the compound’s reactivity, solubility, and interactions with other molecules .
Properties
CAS No. |
81573-26-4 |
---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-ethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-2-13-10-4-3-8(6-11)9(5-10)7-12/h3-5H,2H2,1H3 |
InChI Key |
COTPFQKCHIZHQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
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